molecular formula C18H16FN3O3 B11339347 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11339347
M. Wt: 341.3 g/mol
InChI Key: VPMGPXWGNHNZDJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 1,2,5-oxadiazole ring, a dimethylphenyl group, and a fluorophenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a nitrile oxide and an alkyne can form the 1,2,5-oxadiazole ring.

    Attachment of the dimethylphenyl group: This step often involves the use of a Grignard reagent or other organometallic compounds to introduce the dimethylphenyl group onto the oxadiazole ring.

    Introduction of the fluorophenoxyacetamide moiety: This can be done through nucleophilic substitution reactions where a fluorophenol reacts with an acetamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical responses. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-bromophenoxy)acetamide: Contains a bromine atom, potentially leading to different chemical and biological properties.

    N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide: Features a methyl group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C18H16FN3O3/c1-11-3-4-13(9-12(11)2)17-18(22-25-21-17)20-16(23)10-24-15-7-5-14(19)6-8-15/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

VPMGPXWGNHNZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)C

Origin of Product

United States

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